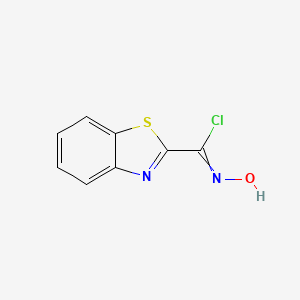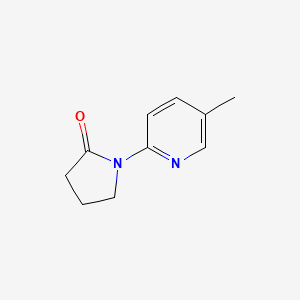
1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with 4-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function. The nitrophenyl group may contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-chloroethyl)piperazine
- 4-nitrophenylpiperazine
- 1-(2-bromoethyl)-4-(4-nitrophenyl)piperazine
Uniqueness
1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine Hydrochloride is unique due to the presence of both the chloroethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds with only one of these functional groups.
Propiedades
Fórmula molecular |
C12H17Cl2N3O2 |
|---|---|
Peso molecular |
306.19 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-(4-nitrophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16ClN3O2.ClH/c13-5-6-14-7-9-15(10-8-14)11-1-3-12(4-2-11)16(17)18;/h1-4H,5-10H2;1H |
Clave InChI |
HOJSSVRPKCWUNU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCl)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



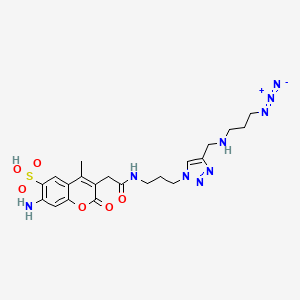
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
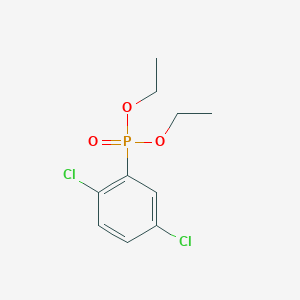


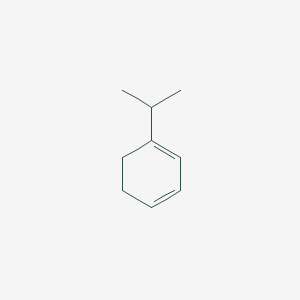
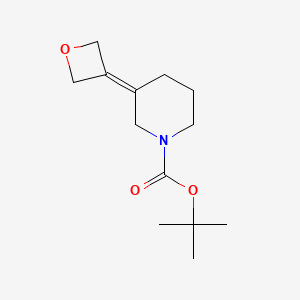

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)

